1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione
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Overview
Description
1-Amino-4-[([1,1’-biphenyl]-4-yl)amino]anthracene-9,10-dione is a complex organic compound that belongs to the class of anthracene derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-[([1,1’-biphenyl]-4-yl)amino]anthracene-9,10-dione typically involves multiple steps, starting with the preparation of the anthracene-9,10-dione core. One common method involves the reaction of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with a series of alkylamines . This reaction is followed by oxidation to yield the corresponding 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-dione. Subsequent reactions with ethanethiol or thiophenol produce the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as gas-phase oxidation or liquid-phase oxidation. These methods typically use catalysts like vanadium pentoxide (V2O5) and involve precise control of reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-[([1,1’-biphenyl]-4-yl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and biphenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
1-Amino-4-[([1,1’-biphenyl]-4-yl)amino]anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of dyes and pigments due to its chromophoric properties.
Biology: The compound has been studied for its potential antibacterial, antifungal, and anticancer activities.
Medicine: Research has explored its use in developing new therapeutic agents, particularly in oncology.
Industry: It is used in the production of colorants and as an analytical reagent for detecting metal ions.
Mechanism of Action
The mechanism of action of 1-Amino-4-[([1,1’-biphenyl]-4-yl)amino]anthracene-9,10-dione involves its interaction with cellular targets, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells . Additionally, it can generate reactive oxygen species (ROS), contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: A related anthracene derivative used as an anticancer agent.
Ametantrone: Another anthracene-based compound with similar applications in oncology.
1,4-Bis(amino)anthracene-9,10-dione: A compound with similar structural features and biological activities.
Uniqueness
1-Amino-4-[([1,1’-biphenyl]-4-yl)amino]anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its biphenyl group enhances its ability to interact with biological targets, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
88653-18-3 |
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Molecular Formula |
C26H18N2O2 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
1-amino-4-(4-phenylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O2/c27-21-14-15-22(24-23(21)25(29)19-8-4-5-9-20(19)26(24)30)28-18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-15,28H,27H2 |
InChI Key |
HIGZGUFHIDJASU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=C4C(=C(C=C3)N)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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